molecular formula C11H21N3 B11731523 N-pentyl-1-propyl-1H-pyrazol-4-amine

N-pentyl-1-propyl-1H-pyrazol-4-amine

Cat. No.: B11731523
M. Wt: 195.30 g/mol
InChI Key: OHBNDMXJDOAGKI-UHFFFAOYSA-N
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Description

N-pentyl-1-propyl-1H-pyrazol-4-amine is a pyrazole derivative characterized by a pentyl group (-C₅H₁₁) attached to the amine nitrogen and a propyl group (-C₃H₇) at the 1-position of the pyrazole ring.

However, the absence of aromatic or heteroaromatic groups (e.g., pyridinyl) may reduce polar interactions compared to its analogs.

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

N-pentyl-1-propylpyrazol-4-amine

InChI

InChI=1S/C11H21N3/c1-3-5-6-7-12-11-9-13-14(10-11)8-4-2/h9-10,12H,3-8H2,1-2H3

InChI Key

OHBNDMXJDOAGKI-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=CN(N=C1)CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-pentyl-1-propyl-1H-pyrazol-4-amine typically involves the reaction of appropriate hydrazines with 1,3-diketones or their equivalents. One common method is the cyclization of enaminones with hydrazines under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as iodine or other Lewis acids to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: N-pentyl-1-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-pentyl-1-propyl-1H-pyrazol-4-amine is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a ligand for receptors and enzymes. It has shown promise in binding to specific molecular targets, making it useful in the development of new drugs and therapeutic agents .

Medicine: The compound’s biological activity makes it a candidate for drug development. It has been investigated for its potential anti-inflammatory, anticancer, and antimicrobial properties. Researchers are exploring its use in treating various diseases and conditions .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility and reactivity make it valuable in the synthesis of functional materials and intermediates .

Mechanism of Action

The mechanism of action of N-pentyl-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key differences between N-pentyl-1-propyl-1H-pyrazol-4-amine and related compounds:

Compound Name Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Functional Features
This compound* -NH-C₅H₁₁ (4), -C₃H₇ (1) ~195.3 N/A N/A High lipophilicity, flexible alkyl chains
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine -NH-cyclopropyl (4), -CH₃ (3), pyridinyl (1) 214.3 104–107 17.9 Aromatic pyridinyl group, cyclopropane ring strain
3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine -NH-(CH₂)₃-SCH₃ (4), -CH₃ (3), pyridinyl (1) 262.4 N/A N/A Thioether group, enhanced hydrogen bonding

*Note: Data for this compound are inferred from structural analogs due to lack of direct experimental reports.

Key Observations:
  • Lipophilicity : The pentyl and propyl groups in the target compound likely increase lipophilicity compared to analogs with cyclopropyl or methylthiopropyl substituents. This property could improve bioavailability but may reduce water solubility.
  • Aromatic Interactions : Unlike analogs with pyridinyl groups (e.g., ), the absence of aromatic rings in the target compound may limit π-π stacking or polar interactions in biological targets.

Spectroscopic and Physicochemical Properties

  • NMR Trends : Analogs with pyridinyl groups exhibit distinct aromatic proton shifts (e.g., δ 8.87 ppm in CDCl₃) , whereas the target compound’s alkyl-dominated structure would show signals in the δ 0.5–3.0 ppm range for aliphatic protons.
  • Melting Points : The cyclopropyl derivative’s higher melting point (104–107°C) compared to alkylated analogs suggests stronger intermolecular forces due to its rigid structure .

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